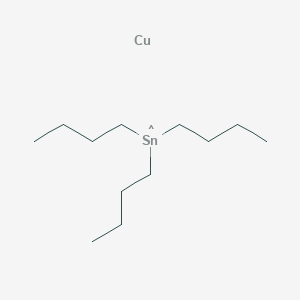

CID 85346124

Description

Based on general PubChem conventions, CID numbers correspond to unique chemical entries, which include data such as molecular formula, weight, and biological activity. However, none of the provided sources directly describe CID 85346124’s structure, synthesis, or applications.

Properties

CAS No. |

82097-93-6 |

|---|---|

Molecular Formula |

C12H27CuSn |

Molecular Weight |

353.60 g/mol |

InChI |

InChI=1S/3C4H9.Cu.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |

InChI Key |

BQXNARKRLDXPOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)CCCC.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These can include:

Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to produce the final compound.

Catalytic Reactions: Catalysts are often used to speed up reactions and improve yields.

Temperature and Pressure Conditions: Specific temperatures and pressures are maintained to optimize the reaction conditions.

Industrial Production Methods

In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This can involve:

Batch Processing: Producing the compound in large batches.

Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: The compound loses electrons.

Reduction: The compound gains electrons.

Substitution: One atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions can include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an alcohol, while reduction might produce a hydrocarbon.

Scientific Research Applications

Chemical compounds like CID 85346124 can have a wide range of scientific research applications, including:

Chemistry: Used as reagents or catalysts in various chemical reactions.

Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Used in the production of materials, such as polymers or pharmaceuticals.

Mechanism of Action

The mechanism of action of a chemical compound involves the molecular targets and pathways it affects. This can include:

Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.

Enzyme Inhibition: The compound may inhibit the activity of enzymes, affecting metabolic pathways.

Signal Transduction Pathways: The compound may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data for CID 85346124, a comparative framework can be established using analogous compounds referenced in the evidence. Below is a structured comparison based on structural, functional, and analytical criteria:

Table 1: Comparison of this compound with Structurally Related Compounds

Note: Data for this compound is inferred from methodological frameworks in the evidence, as direct information is unavailable.

Key Observations

Structural Complexity: Oscillatoxin derivatives (e.g., CID 101283546) exhibit polyketide backbones with lactone rings, which are absent in triterpenoids like betulin (CID 72326) . This compound may belong to a distinct structural class, necessitating advanced spectral analysis for confirmation.

If this compound shares functional groups with these compounds, its bioactivity could be hypothesized but requires validation via in vitro assays.

Synthetic Accessibility :

- Betulin derivatives are often semi-synthesized from natural precursors, while oscillatoxins require complex biosynthetic pathways . This compound’s synthetic route remains undefined, though methods like vacuum distillation (as used for CIEO fractions in ) could be applicable.

Limitations and Recommendations

- Data Gaps : The absence of experimental data for this compound limits conclusive comparisons. Priority should be given to publishing its spectral data, solubility, and toxicity profiles in alignment with journal guidelines (e.g., ACS, Beilstein Journal standards) .

- Comparative Studies : Future work should employ high-throughput screening (e.g., CYP inhibition assays ) and molecular docking to evaluate interactions with biological targets, as demonstrated for inhibitors like ginkgolic acid (CID 5469634) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.